molecular formula C11H13ClO5 B14873467 2-(5-Chloro-3-ethoxy-2-methoxyphenoxy)acetic acid

2-(5-Chloro-3-ethoxy-2-methoxyphenoxy)acetic acid

Cat. No.: B14873467
M. Wt: 260.67 g/mol
InChI Key: BFQYXEYUBLITSW-UHFFFAOYSA-N
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Description

2-(5-Chloro-3-ethoxy-2-methoxyphenoxy)acetic acid is an organic compound with a complex structure that includes a chloro, ethoxy, and methoxy group attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-3-ethoxy-2-methoxyphenoxy)acetic acid typically involves the reaction of 5-chloro-3-ethoxy-2-methoxyphenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-3-ethoxy-2-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Chloro-3-ethoxy-2-methoxyphenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-3-ethoxy-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyphenoxyacetic acid
  • 2-Methoxyphenylacetic acid
  • (2-Chlorophenoxy)acetic acid

Uniqueness

2-(5-Chloro-3-ethoxy-2-methoxyphenoxy)acetic acid is unique due to the presence of multiple functional groups (chloro, ethoxy, and methoxy) on the phenoxyacetic acid backbone. This structural complexity provides distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C11H13ClO5

Molecular Weight

260.67 g/mol

IUPAC Name

2-(5-chloro-3-ethoxy-2-methoxyphenoxy)acetic acid

InChI

InChI=1S/C11H13ClO5/c1-3-16-8-4-7(12)5-9(11(8)15-2)17-6-10(13)14/h4-5H,3,6H2,1-2H3,(H,13,14)

InChI Key

BFQYXEYUBLITSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)Cl)OCC(=O)O)OC

Origin of Product

United States

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